5-Bromo-4-ethylthiazol-2-amine
Description
5-Bromo-4-ethylthiazol-2-amine is a brominated thiazole derivative featuring an ethyl group at position 4 and an amine at position 2. Thiazoles are five-membered heterocyclic compounds with a sulfur and nitrogen atom, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C5H7BrN2S |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
5-bromo-4-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7BrN2S/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3,(H2,7,8) |
InChI Key |
SFLOIOBTLLNAJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl and Aryl Groups
- 5-Bromo-4-methylthiazol-2-amine : Replacing the ethyl group with a methyl group reduces steric bulk and lipophilicity. This substitution may enhance solubility but diminish membrane permeability compared to the ethyl analog. Such differences are critical in drug design, where alkyl chain length influences pharmacokinetics .
- 5-Bromo-4-(trifluoromethyl)thiazol-2-amine: The trifluoromethyl group is strongly electron-withdrawing, lowering the electron density of the thiazole ring.
- 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine : Introducing a thiophene ring adds aromaticity and π-π stacking capability, which could enhance binding to hydrophobic enzyme pockets. The thiophene’s sulfur atom may also participate in unique interactions, such as hydrogen bonding or metal coordination .
Heterocycle Variations: Thiazole vs. Thiadiazole
- The nitro group further enhances electrophilicity, making this compound more reactive in aromatic substitution reactions. Crystallographic studies reveal a dihedral angle of 40.5° between the thiadiazole and benzene rings, influencing molecular packing and crystal stability .
- Such structural modifications are key in optimizing drug half-life .
Halogenated Aryl Derivatives
- 5-Bromo-4-(4-chlorophenyl)thiazol-2-amine and 5-Bromo-4-(4-fluorophenyl)thiazol-2-amine : Halogenated aryl groups increase lipophilicity and resistance to oxidative metabolism. The fluorine atom’s electronegativity may enhance binding affinity to target proteins via dipole interactions, while chlorine offers a balance between size and electronegativity .
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